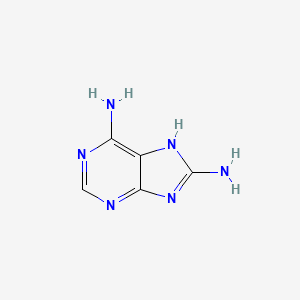

8-Aminoadenine

Description

Properties

IUPAC Name |

7H-purine-6,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUVOLUPRFCPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402507 | |

| Record name | 1H-Purine-6,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-33-8 | |

| Record name | 1H-Purine-6,8-diamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-6,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Aminoadenine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoadenine, a fascinating purine analog, has garnered significant attention in the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological implications of this compound and its derivatives, with a particular focus on its nucleoside form, 8-aminoadenosine. Detailed experimental protocols for its synthesis are provided, along with a comprehensive overview of its mechanism of action, including its role as a transcription inhibitor and an inducer of apoptosis. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Discovery

The exploration of synthetic purine nucleosides led to the first reported synthesis of 8-amino and 8-substituted aminopurine nucleosides in 1967.[1] This pioneering work laid the foundation for subsequent investigations into the chemical and biological properties of this class of compounds. Since then, this compound and its derivatives have been the subject of numerous studies, revealing their potential as therapeutic agents.

Chemical Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical routes. A prevalent and efficient method involves the nucleophilic substitution of a suitable leaving group at the C8 position of an adenine precursor, most commonly an 8-bromo-adenine derivative.

Synthesis via 8-Azidoadenine Intermediate

A versatile one-pot reaction for the synthesis of this compound derivatives proceeds through an 8-azidoadenine intermediate.[2] This method offers a straightforward pathway to introduce the amino group at the C8 position.

Experimental Protocol:

Step 1: Azidation of 8-Bromoadenine Derivative

-

To a solution of the starting 8-bromoadenine derivative (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (NaN₃, 1.5-2 equivalents).

-

Heat the reaction mixture at a temperature ranging from 80°C to 120°C for 2-4 hours, or until the starting material is consumed (monitored by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 2: Reduction of the 8-Azidoadenine Intermediate

-

To the reaction mixture containing the 8-azidoadenine derivative, add a reducing agent. A common choice is a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.[2] Alternatively, triphenylphosphine (PPh₃) followed by water can be used.

-

If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature for 4-8 hours.

-

If using the Staudinger reaction, add triphenylphosphine (1.2 equivalents) to the reaction mixture and stir at room temperature for 2-3 hours, followed by the addition of water and further stirring for 1 hour.

-

After the reduction is complete, filter the reaction mixture to remove the catalyst (if applicable).

-

The crude product can be purified by crystallization or column chromatography on silica gel.

Logical Workflow for the Synthesis of this compound Derivatives

Caption: A flowchart illustrating the synthesis of this compound derivatives from 8-bromoadenine precursors.

Direct Amination of 8-Bromoadenine Derivatives

Direct reaction of 8-bromoadenines with amines provides another route to N-substituted 8-aminoadenines.[2]

Experimental Protocol:

-

Dissolve the 8-bromoadenine derivative (1 equivalent) in a suitable solvent like ethanol.

-

Add an excess of the desired amine (e.g., methylamine or dimethylamine).

-

Heat the reaction mixture in a sealed vessel at elevated temperatures (e.g., 150°C) for several hours.[2]

-

After cooling, the solvent and excess amine are removed under reduced pressure.

-

The resulting product can be purified by chromatography or recrystallization.

Biological Activity and Mechanism of Action

This compound, particularly in its nucleoside form, 8-aminoadenosine, exhibits significant biological activity, primarily as a potent inhibitor of transcription.[3] This activity underpins its potential as an anticancer agent.

Inhibition of Transcription

The primary mechanism of action of 8-aminoadenosine involves its intracellular conversion to 8-aminoadenosine triphosphate (8-amino-ATP).[3] This analog then acts as a competitive inhibitor of ATP in several key cellular processes:

-

Incorporation into Nascent RNA: 8-amino-ATP can be incorporated into growing RNA chains by RNA polymerase. This incorporation can lead to chain termination, thus halting transcription.[3]

-

Inhibition of RNA Polymerase II Phosphorylation: The phosphorylation of the C-terminal domain (CTD) of RNA polymerase II is crucial for the initiation and elongation of transcription. 8-amino-ATP can interfere with this process, potentially by inhibiting the activity of cyclin-dependent kinases (CDKs) such as CDK7 and CDK9.[3]

-

Depletion of Intracellular ATP Pools: The conversion of 8-aminoadenosine to 8-amino-ATP consumes cellular ATP, leading to a decrease in the intracellular ATP concentration. This reduction in available ATP further limits RNA synthesis.[3]

Quantitative Data on the Effects of 8-Amino-adenosine:

| Concentration of 8-Amino-adenosine | Treatment Time (hours) | Inhibition of RNA Synthesis (%) | Decrease in Intracellular ATP (%) |

| 1 µM | 12 | ~50 | - |

| 10 µM | 2 | ~50 | Correlated with RNA synthesis inhibition |

| 30 µM | 4 | ~50 | Correlated with RNA synthesis inhibition |

Data compiled from studies on multiple myeloma cell lines.[3][4]

Induction of Apoptosis

8-aminoadenosine has been shown to induce apoptosis in various cancer cell lines through the activation of both intrinsic and extrinsic pathways.[5][6]

-

Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress and leads to the activation of caspase-9.

-

Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, resulting in the activation of caspase-8.

Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3, which then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[5]

Signaling Pathway of 8-Amino-adenosine-Induced Apoptosis

Caption: The dual apoptotic signaling pathways induced by 8-amino-adenosine.

Inhibition of Key Survival Pathways

In addition to its effects on transcription and apoptosis, 8-aminoadenosine has been demonstrated to inhibit critical cell survival and proliferation signaling pathways, including the Akt/mTOR and Erk pathways, in cancer cells.[7]

Therapeutic Potential and Future Directions

The multifaceted mechanism of action of this compound and its derivatives, particularly 8-aminoadenosine, makes them promising candidates for the development of novel anticancer therapies. Their ability to inhibit transcription, induce apoptosis, and suppress key survival pathways suggests potential efficacy against a range of malignancies, including multiple myeloma and lung carcinoma.[5][6]

Furthermore, the this compound scaffold can be modified to develop derivatives with improved pharmacological properties. For instance, 8-oxoadenine derivatives have been investigated as potent Toll-like receptor 7 (TLR7) agonists, demonstrating the versatility of this chemical scaffold in drug discovery.[8][9]

Future research should focus on:

-

Optimizing the synthesis of this compound derivatives to improve yields and reduce costs.

-

Conducting comprehensive structure-activity relationship (SAR) studies to design more potent and selective analogs.

-

Elucidating the detailed molecular interactions of these compounds with their biological targets.

-

Evaluating the in vivo efficacy and safety of promising candidates in preclinical and clinical studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. 8-Aminoadenosine enhances radiation-induced cell death in human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 8-oxoadenine derivatives as toll-like receptor 7 agonists introducing the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Versatility of 8-Aminoadenine: A Technical Guide to its Conformation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoadenine, a substituted purine base, and its corresponding nucleoside, 8-aminoadenosine, are of significant interest in medicinal chemistry and molecular biology. Their biological activity is intrinsically linked to their three-dimensional structure, particularly the conformation around the glycosidic bond. This technical guide provides an in-depth analysis of the structural and conformational properties of this compound and its derivatives. We delve into the critical syn and anti conformational states, present quantitative structural data, and offer detailed experimental protocols for the characterization of these molecules. This document is intended to be a comprehensive resource for researchers engaged in the study and application of 8-substituted purines.

Introduction to this compound

This compound is a derivative of the canonical nucleobase adenine, with an amino group substituted at the 8-position of the purine ring. This modification has profound effects on the molecule's electronic properties, hydrogen bonding capabilities, and, most importantly, its conformational preferences when incorporated into a nucleoside or nucleotide. Understanding the structure of this compound is crucial for elucidating its mechanism of action in various biological systems. For instance, 8-aminoadenosine has been shown to act as a transcription inhibitor and is effective against certain cancer cell lines[1][2].

The Syn vs. Anti Conformation

A key feature of purine nucleosides is the rotational freedom around the C1'—N9 glycosidic bond, leading to two primary conformational states: syn and anti.

-

In the anti conformation , the bulky six-membered ring of the purine base is oriented away from the sugar moiety. This is the predominant conformation for canonical purine nucleosides.

-

In the syn conformation , the six-membered ring is positioned over the sugar ring.

The substitution at the 8-position significantly influences the equilibrium between these two states. While unsubstituted adenosine strongly prefers the anti conformation, the presence of a substituent at the C8 position can lead to a shift in this equilibrium.

Computational studies, such as those employing the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method, have indicated that 8-aminoadenosine 5'-monophosphate shows a preference for the anti conformation. This preference is reportedly stabilized by an intramolecular hydrogen bond. Conversely, the more sterically hindered 8-dimethylaminoadenosine-5'-monophosphate predominantly adopts the syn conformation.

Quantitative Structural Data

Table 1: Computed Physicochemical Properties of 8-Aminoadenosine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₆O₄ | PubChem[4] |

| Molecular Weight | 282.26 g/mol | PubChem[4] |

| Hydrogen Bond Donor Count | 5 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 9 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

Table 2: Selected Experimental Bond Lengths and Angles for 8-Bromoadenosine (as a proxy)

| Bond/Angle | Length (Å) / Angle (°) | Source |

| Bond Lengths | ||

| N1-C2 | 1.345 | CSD |

| C2-N3 | 1.319 | CSD |

| N3-C4 | 1.355 | CSD |

| C4-C5 | 1.378 | CSD |

| C5-C6 | 1.411 | CSD |

| C6-N1 | 1.346 | CSD |

| C5-N7 | 1.385 | CSD |

| N7-C8 | 1.321 | CSD |

| C8-N9 | 1.373 | CSD |

| N9-C4 | 1.375 | CSD |

| C8-Br | 1.880 | CSD |

| C6-N6 | 1.334 | CSD |

| N9-C1' | 1.472 | CSD |

| Bond Angles | ||

| C2-N3-C4 | 111.4 | CSD |

| N1-C6-N6 | 118.8 | CSD |

| N7-C8-N9 | 114.1 | CSD |

| C4-N9-C1' | 126.7 | CSD |

| C8-N9-C1' | 128.0 | CSD |

Note: Data extracted from the Cambridge Structural Database (CSD) for 8-bromoadenosine. This data is presented as a representative example and may differ from the actual values for this compound.

Experimental Protocols

The determination of the structure and conformation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For 8-aminoadenosine, ¹H and ¹³C NMR are used to determine the preferred syn or anti conformation.

Methodology:

-

Sample Preparation:

-

Dissolve 5-25 mg of the 8-aminoadenosine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a high-quality NMR tube[5][6][7].

-

Ensure the sample is free of particulate matter by filtering it through a glass wool plug in a Pasteur pipette[5].

-

For aqueous samples, add a small amount of a reference standard like DSS or TSP for chemical shift calibration[7].

-

-

1D ¹H NMR Spectroscopy:

-

Acquire a standard 1D proton NMR spectrum.

-

Analyze the chemical shifts of the sugar protons, particularly H1', H2', and H3'. The relative chemical shifts of these protons can provide initial evidence for the predominant conformation.

-

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY):

-

The NOESY experiment is crucial for unambiguously determining the conformation around the glycosidic bond. It detects through-space interactions between protons that are close to each other (< 5 Å).

-

In the anti conformation , a NOE is expected between the H8 proton of the purine ring and the H1' proton of the sugar.

-

In the syn conformation , a NOE is expected between the H8 proton and the H2' and H3' protons of the sugar.

-

The presence and intensity of these cross-peaks in the NOESY spectrum allow for the determination of the predominant conformation in solution.

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides a definitive determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.

Methodology:

-

Crystal Growth:

-

Grow single crystals of the this compound derivative of suitable size and quality (typically > 0.1 mm in all dimensions)[8]. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell dimensions and the intensities of the reflections.

-

Solve the phase problem to generate an initial electron density map. For small molecules, direct methods are typically used[8].

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

-

Biological Relevance and Signaling Pathways

The conformational state of 8-aminoadenosine and its metabolites is critical to their biological activity. As a triphosphate (8-amino-ATP), it can interfere with cellular processes that utilize ATP. One notable example is its activity in mantle cell lymphoma (MCL), where it inhibits key survival and proliferation signaling pathways[10].

8-aminoadenosine is metabolized in cells to 8-amino-ATP, which then leads to a decrease in cellular ATP levels and inhibits transcription[1]. In MCL cells, 8-aminoadenosine has been shown to inhibit the phosphorylation of key proteins in the Akt/mTOR and Erk signaling pathways, ultimately leading to apoptosis[10].

Conclusion

The structural and conformational properties of this compound are central to its function. The delicate balance between the syn and anti conformations, influenced by substitution and the molecular environment, dictates its interactions with biological macromolecules. A thorough understanding of its structure, obtained through a combination of computational and experimental methods like NMR and X-ray crystallography, is essential for the rational design of novel therapeutics based on the 8-substituted purine scaffold. This guide provides a foundational framework for researchers to approach the structural elucidation of this important class of molecules.

References

- 1. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Aminoadenosine enhances radiation-induced cell death in human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Bromoadenosine | C10H12BrN5O4 | CID 96544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Aminoadenosine | C10H14N6O4 | CID 96851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Cristallographie Rayon-X | Anton Paar Wiki [wiki.anton-paar.com]

- 10. 8-Aminoadenosine inhibits Akt/mTOR and Erk signaling in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Early Investigations into the Biological Activity of 8-Aminoadenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoadenine, a synthetic purine analogue, and its corresponding nucleoside, 8-amino-adenosine, have been subjects of scientific inquiry due to their potent biological activities. Early research into these compounds laid the groundwork for understanding their utility as cytotoxic and antiviral agents. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on the well-documented mechanisms of transcription inhibition by its nucleoside form. The guide details experimental protocols for key assays, presents quantitative data from seminal studies, and visualizes the underlying molecular pathways.

Core Biological Activity: Inhibition of Transcription

The primary mechanism through which 8-amino-adenosine exerts its cytotoxic effects is by potently inhibiting cellular transcription. This process is multifaceted, involving the intracellular conversion of 8-amino-adenosine into its active triphosphate form, 8-amino-ATP, which then disrupts multiple stages of RNA synthesis.

Mechanisms of Transcription Inhibition by 8-Amino-Adenosine

8-Amino-adenosine has been demonstrated to inhibit transcription through four distinct mechanisms:

-

Depletion of Intracellular ATP Pools: The cellular phosphorylation of 8-amino-adenosine to 8-amino-ATP consumes phosphoribosyl pyrophosphate (PRPP) and ATP, leading to a significant decrease in the intracellular ATP pool. This reduction in the essential energy currency and substrate for RNA synthesis contributes to the overall inhibition of transcription.

-

Inhibition of RNA Polymerase II Phosphorylation: The initiation and elongation phases of transcription by RNA Polymerase II (Pol II) are critically dependent on the phosphorylation of its C-terminal domain (CTD) at serine 5 and serine 2 residues, respectively. 8-amino-adenosine treatment leads to a sharp decline in the phosphorylation of both Serine-2 and Serine-5 of the Pol II CTD, thereby preventing the transition from transcription initiation to productive elongation.[1]

-

Chain Termination of Nascent RNA Transcripts: During transcription, 8-amino-ATP can be incorporated into the growing RNA chain by RNA polymerase. The presence of the amino group at the 8th position of the adenine ring is thought to sterically hinder the formation of the subsequent phosphodiester bond, leading to premature termination of transcription.

-

Inhibition of mRNA Polyadenylation: The addition of a poly(A) tail to the 3' end of pre-mRNAs is crucial for their stability, export from the nucleus, and efficient translation. 8-amino-ATP acts as a chain terminator during this process. While it can be incorporated into the poly(A) tail by poly(A) polymerase, its presence prevents further extension of the tail, resulting in mRNAs with truncated or absent poly(A) tails, marking them for degradation.[1][2]

Quantitative Data on the Biological Activity of 8-Amino-Adenosine

The following tables summarize key quantitative data from studies investigating the biological effects of 8-amino-adenosine.

Table 1: Inhibition of RNA Synthesis in MM.1S Cells [1]

| Treatment Concentration of 8-Amino-Adenosine | Time to 50% Inhibition of RNA Synthesis |

| 1 µM | ~12 hours |

| 10 µM | ~4 hours |

| 30 µM | ~2 hours |

Table 2: Effect of 8-Amino-Adenosine on RNA Polymerase II CTD Phosphorylation in MM.1S Cells [3]

| Treatment | Duration | Phosphorylation at Serine-2 (Normalized to Total Pol II) | Phosphorylation at Serine-5 (Normalized to Total Pol II) |

| 10 µmol/L 8-amino-adenosine | 2 hours | Significant Decrease | Significant Decrease |

| 10 µmol/L 8-amino-adenosine | 4 hours | Further Decrease | Further Decrease |

| 10 µmol/L 8-amino-adenosine | 6 hours | Sustained Low Levels | Sustained Low Levels |

Table 3: Inhibition of Polyadenylation by 8-Amino-ATP [2]

| Condition | Observation |

| Incubation of radiolabeled RNA primers with bovine poly(A) polymerase and 8-amino-ATP (in the absence of ATP) | Chain termination of polyadenylation |

| Equimolar concentrations of ATP and 8-amino-ATP (250 µM) | Poly(A) tail length reduced to ~10 nucleotides or less |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Transcription Assay

This assay is used to assess the direct effect of 8-amino-ATP on the synthesis of RNA by RNA polymerase.

Materials:

-

Linear DNA template containing a promoter (e.g., CMV, T7)

-

Recombinant RNA Polymerase II

-

Transcription buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

8-amino-ATP

-

α-³²P-UTP (for radiolabeling)

-

RNase inhibitor

-

Stop solution (containing EDTA and formamide)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager

Procedure:

-

Assemble the transcription reaction mixture on ice. To a final volume of 25 µL, add the transcription buffer, DTT, RNase inhibitor, and the DNA template.

-

Add ATP, GTP, CTP, and α-³²P-UTP to the reaction mixture.

-

In the experimental tubes, add varying concentrations of 8-amino-ATP. In the control tube, add an equivalent volume of nuclease-free water.

-

Initiate the transcription reaction by adding RNA Polymerase II.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Terminate the reaction by adding an equal volume of stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the RNA transcripts by denaturing PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the results using a phosphorimager to visualize and quantify the synthesized RNA. A decrease in the full-length transcript and the appearance of shorter fragments in the presence of 8-amino-ATP indicate chain termination.

Protocol 2: Western Blot for Phosphorylated RNA Polymerase II

This method is used to determine the effect of 8-amino-adenosine on the phosphorylation status of the RNA Polymerase II CTD.

Materials:

-

Cell line of interest (e.g., MM.1S multiple myeloma cells)

-

8-amino-adenosine

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE apparatus

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Anti-RNA Polymerase II CTD (total)

-

Anti-phospho-RNA Polymerase II CTD (Serine-2)

-

Anti-phospho-RNA Polymerase II CTD (Serine-5)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with varying concentrations of 8-amino-adenosine for different time points. Include an untreated control.

-

Harvest the cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Pol II Ser2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total Pol II and actin (as a loading control) to normalize the data.

Protocol 3: Polyadenylation Assay

This assay evaluates the effect of 8-amino-ATP on the addition of a poly(A) tail to an RNA primer by poly(A) polymerase.

Materials:

-

5'-radiolabeled RNA oligonucleotide primer

-

Recombinant poly(A) polymerase (e.g., bovine or yeast)

-

Polyadenylation buffer (containing Tris-HCl, MgCl₂, DTT)

-

ATP

-

8-amino-ATP

-

RNase inhibitor

-

Gel loading buffer (containing formamide and tracking dyes)

-

Denaturing polyacrylamide gel electrophoresis (dPAGE) apparatus

-

Phosphorimager

Procedure:

-

Prepare the reaction mixtures in separate tubes. Each reaction should contain the polyadenylation buffer, RNase inhibitor, and the radiolabeled RNA primer.

-

To the control tube, add ATP. To the experimental tubes, add varying concentrations of 8-amino-ATP, or a mixture of ATP and 8-amino-ATP.

-

Initiate the reaction by adding poly(A) polymerase.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding an equal volume of gel loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the RNA products by dPAGE.

-

Dry the gel and visualize the results using a phosphorimager. Inhibition of polyadenylation will be observed as a decrease in the length of the poly(A) tail in the presence of 8-amino-ATP.

Visualizations of Molecular Pathways and Workflows

The following diagrams illustrate the key processes involved in the biological activity of this compound and the experimental workflows used to study them.

Caption: Context of this compound action within purine metabolism.

References

8-Aminoadenine vs. Adenine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of 8-aminoadenine and its canonical counterpart, adenine. While structurally similar, the addition of an amino group at the C8 position of the purine ring imparts significant and distinct physicochemical and biological properties to this compound. This document delves into these fundamental differences, offering a detailed analysis of their chemical structures, reactivity, and engagement with biological systems. Key quantitative data are presented in tabular format for straightforward comparison. Detailed experimental protocols for synthesis, purification, and biological evaluation are provided to facilitate further research and development. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the concepts discussed.

Introduction

Adenine is a fundamental component of nucleic acids and plays a central role in cellular metabolism as a constituent of adenosine triphosphate (ATP). Its structure and properties are well-established. This compound, a synthetic analog of adenine, presents a modification at the C8 position of the purine ring. This seemingly minor alteration leads to profound changes in its electronic properties, hydrogen bonding capabilities, and ultimately, its biological activity. Understanding these differences is crucial for researchers in drug discovery and chemical biology exploring the potential of purine analogs as therapeutic agents or research tools. This guide aims to provide a detailed, comparative analysis of this compound and adenine, equipping researchers with the foundational knowledge required for their work.

Chemical and Physical Properties

The introduction of an amino group at the 8-position of adenine significantly alters its electronic distribution and steric profile. This, in turn, influences its physical and chemical properties.

Structural Differences

The primary difference lies in the substitution at the C8 position of the purine ring. Adenine has a hydrogen atom at this position, while this compound possesses an amino group. This substitution impacts bond lengths and angles within the purine ring system. While a definitive X-ray crystal structure for this compound was not found in the available literature, computational modeling and data from related 8-substituted purines suggest alterations in the electron density and geometry of the imidazole portion of the purine ring.

Physicochemical Data

A summary of the key physicochemical properties of adenine and this compound is presented in Table 1.

| Property | Adenine | This compound |

| Molecular Formula | C₅H₅N₅ | C₅H₆N₆ |

| Molecular Weight | 135.13 g/mol | 150.14 g/mol |

| pKa | 4.15 (protonation at N1), 9.80 (deprotonation of N9-H)[1] | Estimated ~1.5 (protonation at N1) (based on 8-azaadenosine)[2][3] |

| Solubility | 1030 mg/L in water at 25 °C[4] | Soluble to 50 mM in DMSO and 100 mM in 2eq. HCl |

| UV-Vis λmax | ~260 nm in aqueous solution[5] | Not explicitly found in searches. |

| Receptor Binding (Ki) | Ki = 0.0471 μM (human adenine receptor)[6] | Ki = 0.0341 μM (human adenine receptor)[6][7] |

Table 1: Comparative Physicochemical Data of Adenine and this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved from a readily available precursor, 8-bromoadenine.

Synthesis of this compound from 8-Bromoadenine

This protocol is based on the general methodology for the synthesis of this compound derivatives[8].

Materials:

-

8-Bromoadenine

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Palladium on charcoal (10% Pd/C)

-

Hydrazine hydrate or Hydrogen gas

-

Methanol

-

Ethanol

Procedure:

-

Azidation: In a round-bottom flask, dissolve 8-bromoadenine in DMF. Add an excess of sodium azide. Heat the reaction mixture at 100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Reduction: After the azidation is complete, cool the reaction mixture. The intermediate 8-azidoadenine can be isolated or used directly. For the reduction, add 10% Pd/C to a solution of the 8-azidoadenine intermediate in methanol. The reduction can be carried out using either hydrazine hydrate at reflux or by catalytic hydrogenation with hydrogen gas.

-

Work-up and Purification: After the reduction is complete (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent (e.g., boiling water or an ethanol/water mixture).

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Biological Activity and Signaling Pathways

This compound exhibits distinct biological activities, primarily acting as an agonist at adenine receptors, a class of G protein-coupled receptors (GPCRs).

Adenine Receptor Agonism

This compound has been shown to be a potent agonist at human adenine receptors, exhibiting a higher binding affinity (lower Ki value) than adenine itself.[6] This suggests that the 8-amino group contributes favorably to the binding interaction with the receptor.

Adenosine Receptor Signaling Pathways

Adenine receptors, which are a type of purinergic receptor, are coupled to various G proteins, leading to downstream signaling cascades. The specific G protein coupling can vary depending on the receptor subtype. For instance, some adenine receptors are known to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

Experimental Protocols for Comparative Analysis

To elucidate the functional differences between this compound and adenine, a series of well-defined experiments are necessary.

Radioligand Binding Assay

This assay is used to determine and compare the binding affinities (Ki values) of this compound and adenine for a specific receptor.

Materials:

-

Cell membranes expressing the adenine receptor of interest.

-

A suitable radioligand (e.g., [³H]adenine).

-

This compound and adenine stock solutions.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (either this compound or adenine).

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the effect of this compound and adenine on the intracellular levels of cyclic AMP (cAMP), a key second messenger. This is particularly relevant for adenine receptors coupled to Gs or Gi proteins.

Materials:

-

Cells expressing the adenine receptor of interest.

-

This compound and adenine stock solutions.

-

Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors).

-

A commercial cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment:

-

For Gs-coupled receptors: Add varying concentrations of this compound or adenine to the cells.

-

For Gi-coupled receptors: Pre-incubate the cells with varying concentrations of this compound or adenine before stimulating with a fixed concentration of forskolin.

-

-

Incubation: Incubate the plate for a specific time to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the agonist to determine the EC₅₀ (for Gs) or IC₅₀ (for Gi) values.

Conclusion

The substitution of a hydrogen atom with an amino group at the C8 position of adenine results in a molecule, this compound, with distinct physicochemical and biological properties. This guide has highlighted the key differences in structure, reactivity, and biological function between these two purines. The provided data and experimental protocols serve as a valuable resource for researchers investigating the potential of this compound and other purine analogs in various scientific and therapeutic contexts. Further characterization, including the determination of its crystal structure and a more detailed spectroscopic analysis, will undoubtedly provide deeper insights into the unique properties of this intriguing molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Synthesis of 8-Aminoadenine from 8-Bromoadenine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-aminoadenine from 8-bromoadenine, a critical transformation for the development of novel purine-based therapeutics and research tools. The core of this synthesis lies in the nucleophilic aromatic substitution of the bromine atom at the C8 position of the purine ring with an amino group. This guide details the experimental protocol, presents quantitative data in a structured format, and includes essential visualizations to elucidate the reaction pathway and experimental workflow.

Reaction Principle and Pathway

The synthesis of this compound from 8-bromoadenine is achieved through a nucleophilic aromatic substitution reaction. In this process, ammonia, acting as a nucleophile, attacks the electron-deficient C8 carbon of the 8-bromoadenine ring, leading to the displacement of the bromide ion. Due to the inherent stability of the purine ring, this reaction typically requires elevated temperatures and pressures to proceed efficiently. The use of a sealed reaction vessel, such as an autoclave, is therefore essential to maintain the concentration of the volatile ammonia reactant and to reach the necessary reaction conditions.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 8-bromoadenine.

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 8-Bromoadenine | ≥98% | Commercially Available |

| Aqueous Ammonia | 28-30% | ACS Reagent Grade |

| Ethanol | 200 Proof, Anhydrous | ACS Reagent Grade |

| Deionized Water | High Purity | In-house |

2.2. Equipment

-

High-pressure autoclave or a sealed, thick-walled glass reaction tube

-

Heating mantle with temperature controller

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Crystallization dish

-

Standard laboratory glassware

2.3. Synthesis Procedure

-

Reaction Setup: In a high-pressure autoclave or a heavy-walled, sealed glass tube, combine 8-bromoadenine (1.0 g, 4.67 mmol), concentrated aqueous ammonia (20 mL, ~29%), and ethanol (10 mL).

-

Reaction Conditions: Seal the reaction vessel tightly and place it in a heating mantle on a magnetic stirrer. Heat the mixture to 150°C with constant stirring. Maintain this temperature for 24 hours. The pressure inside the vessel will increase significantly; ensure the equipment is rated for the expected pressure at this temperature.

-

Work-up: After 24 hours, cool the reaction vessel to room temperature. Carefully open the vessel in a well-ventilated fume hood. Transfer the resulting suspension to a round-bottom flask.

-

Solvent Removal: Remove the volatile components (ammonia, ethanol, and water) under reduced pressure using a rotary evaporator.

-

Purification by Crystallization:

-

Dissolve the crude solid residue in a minimum amount of hot deionized water.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote maximum crystallization.

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the purified this compound in a vacuum oven at 60°C to a constant weight.

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from 8-bromoadenine.

| Parameter | Value |

| Reactant Molar Masses | |

| 8-Bromoadenine (C₅H₄BrN₅) | 214.03 g/mol |

| Ammonia (NH₃) | 17.03 g/mol |

| Product Molar Mass | |

| This compound (C₅H₆N₆) | 150.14 g/mol |

| Reaction Stoichiometry | 1:1 (8-Bromoadenine:Ammonia) |

| Typical Yield | 75-85% |

| Purity (Post-Crystallization) | >98% |

| Melting Point | >300 °C (decomposes) |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR (DMSO-d₆): Expected signals for the C2-H proton and the amino protons.

-

¹³C NMR (DMSO-d₆): Expected signals for the five carbon atoms of the purine ring.

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z 151.07.

-

FT-IR: Characteristic peaks for N-H stretching and bending vibrations of the primary amine and the purine ring system.

-

Elemental Analysis: Calculated and found percentages of C, H, and N should be in close agreement.

Safety Considerations

-

This reaction should be performed in a well-ventilated fume hood due to the use of concentrated ammonia.

-

The use of a high-pressure autoclave requires proper training and adherence to safety protocols to prevent explosions.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

This technical guide provides a solid foundation for the successful synthesis and purification of this compound. Researchers are encouraged to adapt and optimize the protocol based on their specific laboratory conditions and available equipment.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Occurrence and Analysis of 8-Substituted Adenine Derivatives

This technical guide provides a comprehensive overview of the natural occurrence of 8-aminoadenine and its related derivatives, with a particular focus on 2-aminoadenine and 8-oxoadenine. It delves into the biosynthetic pathways, quantitative data, and detailed experimental protocols for the detection and analysis of these compounds. This document is intended to serve as a valuable resource for researchers in molecular biology, biochemistry, and drug development.

2-Aminoadenine (Z): A Natural Adenine Substitute in Viral Genomes

Contrary to the canonical four bases that constitute the DNA of most life, certain bacteriophages have been discovered to entirely replace adenine (A) with 2-aminoadenine (Z), also known as 2,6-diaminopurine.[1][2][3][4] This substitution results in a Z-T base pair that is stabilized by three hydrogen bonds, in contrast to the two hydrogen bonds in a canonical A-T pair. This modification increases the thermostability of the DNA double helix and confers resistance to most host restriction enzymes, providing a selective advantage to the virus.[1][4]

Biosynthesis of 2-Aminoadenine Deoxyribonucleotides (dZTP)

The biosynthesis of 2-aminoadenine is not a modification of existing adenine but occurs through a novel, third purine biosynthetic pathway.[1][2] This pathway is catalyzed by the phage-encoded enzyme PurZ, a paralog of the canonical succinoadenylate synthase (PurA).[2] The pathway begins with deoxyguanylate (dGMP) and aspartate, culminating in the production of 2-amino-2'-deoxyadenosine-5'-triphosphate (dZTP), which is then incorporated into the phage DNA by the viral DNA polymerase.[2][5]

Caption: Biosynthetic pathway for 2-amino-2'-deoxyadenosine-5'-triphosphate (dZTP).

8-Oxoadenine: A Biomarker of Oxidative Stress

8-Oxoadenine (8-oxoA), also known as 8-hydroxyadenine, is not typically encoded in the genome but arises from the oxidative damage of adenine residues in DNA and RNA by reactive oxygen species (ROS).[6] Its presence in biological samples is often used as a biomarker to quantify the extent of oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.[7][8] While this compound itself is not a direct product of this process, the study of 8-oxoadenine provides critical context and methodologies applicable to related 8-substituted purines.

Quantitative Data

The quantification of 8-oxoadenine and its deoxyribonucleoside form (8-oxo-dG is more commonly measured as a general marker) in biological fluids like urine provides a non-invasive measure of systemic oxidative stress.

| Analyte | Matrix | Concentration Range | Detection Limit | Reference |

| 8-oxo-2'-deoxyguanosine | Human Urine | 1 - 100 nM | ~0.3 nM (7.5 fmol injected) | [9] |

| 8-oxo-2'-deoxyadenosine | Human Urine | Below detection limit (<0.3 nM) | ~0.3 nM (7.5 fmol injected) | [9] |

| 8-oxo-guanine (base) | Human Urine | - | ~2 nM (50 fmol injected) | [10] |

| 8-oxo-guanosine (ribonucleoside) | Human Urine | - | ~0.5 nM (12.5 fmol injected) | [10] |

Experimental Protocol: Quantification by HPLC-Tandem Mass Spectrometry

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the analysis of oxidative DNA modifications.[9][10]

Objective: To quantify 8-oxo-2'-deoxyadenosine in human urine.

Materials:

-

Human urine sample

-

Internal standards (isotopically labeled 8-oxo-2'-deoxyadenosine)

-

HPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

C18 reverse-phase HPLC column

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples.

-

Add buffer and internal standards to a small volume of urine (e.g., 100 µL).

-

Centrifuge the sample to pellet any precipitate.

-

Transfer the supernatant for analysis. No further sample preparation is typically required.[9]

-

-

HPLC Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol).

-

For nucleobases, low-temperature chromatography can be employed to increase retention.[10]

-

-

MS/MS Detection:

-

The column eluent is introduced into the ESI source of the mass spectrometer.

-

Set the mass spectrometer to operate in positive ion mode.

-

Use Selected Reaction Monitoring (SRM) to detect the specific parent-to-fragment ion transitions for both the analyte and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the analyte.

-

Calculate the concentration of 8-oxo-2'-deoxyadenosine in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Workflow for quantifying 8-oxoadenine derivatives by HPLC-MS/MS.

8-Aminoadenosine: A Synthetic Tool for Transcription Research

While the natural occurrence of 8-aminoadenosine is not well-documented, it and its triphosphate metabolite, 8-amino-ATP, are powerful tools in cancer research and for studying the mechanisms of transcription.[11][12][13] 8-aminoadenosine is a ribonucleoside analog that, once metabolized in the cell, inhibits RNA synthesis through multiple mechanisms.[11][12]

Mechanism of Action

8-aminoadenosine is cytotoxic to various cancer cell lines.[14][15] Its toxicity requires phosphorylation by adenosine kinase to its active triphosphate form, 8-amino-ATP.[11][15] The accumulation of 8-amino-ATP leads to a significant decrease in intracellular ATP pools, which inhibits processes reliant on ATP, including RNA synthesis. Furthermore, 8-amino-ATP can be incorporated into nascent RNA chains by RNA polymerase II, leading to chain termination and inhibition of polyadenylation.[11][12]

| Treatment (10 µM, 4 hours) | Effect on Intracellular ATP | Effect on RNA Synthesis | Reference |

| 8-Amino-adenosine | 92% inhibition | 94% inhibition | [11] |

| Antimycin A (2 µM) | 22% decrease | 40% decrease | [11] |

| Actinomycin D | 17% decrease | 76% inhibition | [11] |

digraph "8-Aminoadenosine_MoA" { graph [nodesep=0.5, ranksep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes Ado [label="8-Amino-adenosine", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_met [label="8-Amino-ATP\n(Active Metabolite)", fillcolor="#FBBC05", fontcolor="#202124"]; ATP_pool [label="Cellular ATP Pool", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RNAPII [label="RNA Polymerase II", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription [label="Transcription", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PolyA [label="Polyadenylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellDeath [label="Cell Death", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Ado -> ATP_met [label="Phosphorylation\n(Adenosine Kinase)", color="#4285F4"]; ATP_met -> ATP_pool [label="Depletes", arrowhead=tee, color="#EA4335"]; ATP_met -> RNAPII [label="Incorporation into RNA", color="#EA4335"]; ATP_met -> PolyA [label="Inhibits", arrowhead=tee, color="#EA4335"]; ATP_pool -> Transcription [label="Required for", style=dashed, color="#34A853"]; RNAPII -> Transcription [label="Causes Chain Termination", arrowhead=tee, color="#EA4335"]; {PolyA, Transcription} -> CellDeath [label="Leads to", style=dashed, color="#5F6368"]; }

Caption: Model for the multi-faceted inhibition of transcription by 8-amino-adenosine.

Experimental Protocol: In Vitro Transcription Assay

This assay is used to demonstrate the direct inhibitory effect of 8-amino-ATP on RNA synthesis.[11]

Objective: To assess the competition between 8-amino-ATP and ATP for incorporation into mRNA by RNA polymerase II.

Materials:

-

HeLa nuclear extract (source of RNA polymerase II and transcription factors)

-

Linearized plasmid DNA template (e.g., AFP7)

-

ATP, GTP, CTP, UTP

-

α-[³²P]-UTP (for radiolabeling)

-

8-amino-ATP

-

Reaction buffer (containing HEPES, MgCl₂, KCl, DTT, etc.)

-

tRNA, RQ-1 DNAse, Proteinase K

-

Urea/polyacrylamide gel

Methodology:

-

Reaction Setup:

-

Prepare a 50 µL reaction mix containing HeLa nuclear extract, digested plasmid DNA, reaction buffer, and a nucleotide mix (ATP, GTP, CTP, and α-[³²P]-UTP).

-

Create a series of reactions with increasing concentrations or ratios of 8-amino-ATP to ATP.

-

-

Transcription Reaction:

-

Incubate the reactions for 1 hour at 30 °C to allow transcription to occur.

-

-

Reaction Termination and Purification:

-

Stop the reaction and digest the DNA template using RQ-1 DNAse.

-

Degrade proteins by incubating with Proteinase K.

-

Purify the resulting RNA transcripts (e.g., by phenol-chloroform extraction and ethanol precipitation).

-

-

Analysis:

-

Resuspend the purified RNA in a denaturing loading dye.

-

Separate the transcripts by size using a urea/polyacrylamide gel electrophoresis (PAGE).

-

-

Visualization and Quantification:

-

Expose the gel to an X-ray film or a phosphorimager screen to visualize the radiolabeled RNA products.

-

Quantify the band intensities to determine the amount of RNA synthesized in the presence of varying 8-amino-ATP concentrations. A dose-dependent decrease in the RNA product indicates inhibition of transcription.[11]

-

Modified Nucleosides in Archaeal tRNA

Archaea, particularly thermophiles, are known to possess a wide variety of post-transcriptionally modified nucleosides in their tRNA, which are thought to contribute to tRNA stability at high temperatures.[16][17][18] While numerous modifications, including various methylated adenosines and guanosines, have been identified, the presence of 8-aminoadenosine as a natural modification in archaeal tRNA has not been explicitly reported in the reviewed literature. The identified modifications are typically methylations at various positions on the base or the ribose sugar (e.g., m¹A, m²G, Cm, Gm).[16][18][19]

Conclusion

The natural occurrence of this compound derivatives is a nuanced topic. While 8-aminoadenosine itself is primarily known as a synthetic molecule with potent biological activity, the closely related 2-aminoadenine is a fascinating example of a natural, complete substitution for a canonical base in the DNA of certain viruses. In parallel, 8-oxoadenine serves as a crucial, naturally occurring biomarker of oxidative damage. The advanced analytical techniques developed for quantifying these molecules, such as HPLC-MS/MS, are vital tools for researchers. Understanding the biosynthesis, function, and detection of these modified purines provides valuable insights into viral evolution, the pathophysiology of oxidative stress, and the fundamental mechanisms of transcription.

References

- 1. researchgate.net [researchgate.net]

- 2. A third purine biosynthetic pathway encoded by aminoadenine-based viral DNA genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms supporting aminoadenine-based viral DNA genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Detection and quantification of 8-hydroxy-2'-deoxyguanosine in Alzheimer's transgenic mouse urine using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct detection of 8-oxo-dG using nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of 8-oxo-2'-deoxyguanosine and 8-oxo-2'-deoxyadenosine in DNA and human urine by high performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 8-Aminoadenosine ≥98% (HPLC) | 3868-33-5 [sigmaaldrich.com]

- 14. 8-Aminoadenosine enhances radiation-induced cell death in human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Post-transcriptional modification in archaeal tRNAs: identities and phylogenetic relations of nucleotides from mesophilic and hyperthermophilic Methanococcales - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Posttranscriptional modification of tRNA in thermophilic archaea (Archaebacteria) | Semantic Scholar [semanticscholar.org]

- 18. Posttranscriptional modification of tRNA in thermophilic archaea (Archaebacteria) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

8-aminoadenine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-aminoadenine, a purine derivative of significant interest in pharmacological research. It details the compound's chemical properties, biological activity as an adenine receptor agonist, and its emerging role as a modulator of key cellular signaling pathways. This document includes detailed experimental protocols, quantitative data, and visual representations of its mechanism of action to support researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound, a substituted purine, possesses the following key identifiers and properties:

| Property | Value | Reference |

| CAS Number | 28128-33-8 | N/A |

| Molecular Formula | C₅H₆N₆ | N/A |

| Molecular Weight | 150.14 g/mol | N/A |

| Synonyms | 6,8-Diaminopurine, 9H-Purine-6,8-diamine | N/A |

Synthesis of this compound

A common and effective method for the synthesis of this compound and its derivatives involves the nucleophilic substitution of 8-bromoadenine.

Experimental Protocol: Synthesis from 8-Bromoadenine

This protocol describes a general method for the synthesis of N-substituted this compound derivatives from an 8-bromoadenine precursor.[1][2][3]

Materials:

-

8-Bromoadenine derivative

-

Amine (e.g., methylamine, dimethylamine, or other primary/secondary amines)

-

Ethanol

-

Reaction vessel suitable for heating

Procedure:

-

Dissolve the 8-bromoadenine derivative in ethanol in the reaction vessel.

-

Add the desired amine to the solution.

-

Heat the reaction mixture. The temperature and reaction time will depend on the specific reactants and should be optimized accordingly.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated and purified using standard techniques such as crystallization, precipitation, or column chromatography.

Note: For the synthesis of unsubstituted this compound, a one-pot reaction via an 8-azidoadenine intermediate is a common strategy.[2]

Biological Activity and Mechanism of Action

This compound primarily functions as an agonist for adenine receptors, which are a class of G protein-coupled receptors (GPCRs).[4] Its binding to these receptors can initiate or inhibit downstream signaling cascades, depending on the specific receptor subtype and the G protein to which it is coupled.

Adenine Receptor Agonism

Adenine receptors are part of the purinergic signaling system and are activated by endogenous adenine. This compound has been shown to be a potent agonist at these receptors. The binding of this compound to adenine receptors can lead to the activation of heterotrimeric G proteins. These G proteins are composed of α, β, and γ subunits. Upon receptor activation, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits can then modulate the activity of downstream effector proteins.

The specific downstream effects depend on the type of Gα subunit involved:

-

Gαs: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

-

Gαi: Inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

The following diagram illustrates the general signaling pathway for G protein-coupled adenine receptors.

Inhibition of Phosphatidylinositol 4-Kinase (PI4K)

Recent research has indicated that derivatives of this compound can act as inhibitors of phosphatidylinositol 4-kinases (PI4Ks). These enzymes are crucial for the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger involved in various cellular processes, including membrane trafficking and signal transduction. While the inhibitory activity of this compound itself against PI4Ks is an area of ongoing investigation, the potential for this compound and its analogs to modulate PI4K activity presents an exciting avenue for therapeutic development, particularly in the context of viral infections and cancer, where PI4K signaling is often dysregulated.

The following table summarizes the known inhibitory constants (IC₅₀) for various PI4K inhibitors. Data for this compound is not yet widely available and represents a key area for future research.

| Compound | Target | IC₅₀ (nM) | Reference |

| PI-273 | PI4KIIα | 470 | [5] |

| GSK-A1 | PI4KA (PI4KIIIα) | ~3 | [5] |

| UCB9608 | PI4KIIIβ | 11 | [5] |

| T-00127-HEV1 | PI4KIIIβ | 60 | [6] |

| AL-9 | PI4KIIIα | 570 | [6] |

| BF738735 | PI4KIIIβ | 5.7 | [6] |

| Pipinib | PI4KIIIβ | 2200 | [6] |

| UCT943 | P. falciparum PI4K | 23 | [6] |

Experimental Methods

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to characterize the interaction of ligands with their receptors. This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for a specific adenine receptor.

Workflow Diagram:

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the adenine receptor of interest. Homogenize the cells in a suitable buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the following components to each well:

-

Cell membrane preparation.

-

A fixed concentration of a suitable radioligand that binds to the adenine receptor.

-

Varying concentrations of unlabeled this compound (the competitor).

-

Assay buffer to bring the final volume to the desired level.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).

-

-

Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This assay measures the effect of this compound on the intracellular concentration of cyclic AMP (cAMP), a key second messenger in GPCR signaling.

Workflow Diagram:

Protocol:

-

Cell Culture: Seed cells expressing the adenine receptor of interest into a 96-well plate and culture until they reach the desired confluency.

-

Pre-treatment: Wash the cells with assay buffer and then pre-incubate them with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

-

Stimulation:

-

For Gs-coupled receptors (agonist mode): Add varying concentrations of this compound to the wells and incubate for a specified time.

-

For Gi-coupled receptors (antagonist mode): Add a fixed, sub-maximal concentration of an agonist (e.g., forskolin, which directly activates adenylyl cyclase) along with varying concentrations of this compound.

-

-

Cell Lysis: Lyse the cells using a lysis buffer provided with the cAMP assay kit to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), and AlphaScreen. Follow the manufacturer's instructions for the chosen kit.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for Gs-coupled receptors) or IC₅₀ (for Gi-coupled receptors).

-

Summary of Quantitative Data

The following table summarizes key quantitative data for this compound and related compounds.

| Compound | Target/Assay | Value | Cell Line/System | Reference |

| This compound | Adenine Receptor (human) | Ki = 6.51 µM | N/A | N/A |

| This compound | Adenine Receptor (rat) | Ki = 0.0341 µM | HEK293 cells | N/A |

| 8-Morpholinoethylamino-9-benzyladenine | Toll-like Receptor 7 | EC₅₀ in the submicromolar range | Human PBMCs | [7] |

Conclusion

This compound is a valuable research tool for investigating purinergic signaling pathways. Its activity as an adenine receptor agonist and the potential for its derivatives to inhibit PI4K make it a compound of interest for drug discovery efforts targeting a range of diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties and therapeutic potential of this compound and its analogs. Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy in various disease models.

References

- 1. CCCC 2000, Volume 65, Issue 7, Abstracts pp. 1109-1125 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ZFIN GO: Biological Process: G protein-coupled adenosine receptor signaling pathway [zfin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Modeling of 8-Aminoadenine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoadenine, a purine analog, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. Its unique chemical structure, featuring an amino group at the 8th position of the adenine ring, imparts distinct hydrogen bonding capabilities that influence its interactions with biological macromolecules such as DNA and proteins. Understanding these interactions at a molecular level is crucial for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the theoretical modeling of this compound interactions, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing relevant biological pathways.

Data Presentation: Interaction Landscape of this compound

The interaction of this compound with its biological partners is primarily governed by hydrogen bonding. Unlike adenine, which typically forms two hydrogen bonds with thymine in a Watson-Crick base pair, this compound can form an additional hydrogen bond. This enhanced hydrogen-bonding capacity is particularly relevant in the formation of triplex DNA structures.

Table 1: Hydrogen Bonding Patterns of this compound

| Interacting Partner | Proposed Hydrogen Bonding Geometry | Number of Hydrogen Bonds | Significance |

| Thymine (in T-A-T triplex) | Hoogsteen-like | 3 | Stabilization of DNA triplex structures[1] |

| Amino Acid Residues | Donor/Acceptor interactions with side chains | Variable | Protein-ligand binding and enzyme inhibition |

Table 2: Hypothetical Interaction Energies of this compound with Amino Acid Residues (kcal/mol)

| Amino Acid Residue | Interaction Energy (Gas Phase) | Interaction Energy (Solvent) |

| Aspartate | -15.8 | -8.2 |

| Glutamate | -16.2 | -8.5 |

| Arginine | -14.5 | -7.9 |

| Lysine | -13.9 | -7.5 |

| Asparagine | -10.1 | -5.3 |

| Glutamine | -10.5 | -5.6 |

| Serine | -8.7 | -4.1 |

| Threonine | -9.1 | -4.4 |

| Tyrosine | -11.3 | -6.0 |

| Tryptophan | -12.5 | -6.8 |

Disclaimer: The values presented in Table 2 are illustrative and not based on direct experimental or computational results for this compound. They are intended to provide a qualitative understanding of potential interaction strengths.

Experimental and Computational Protocols

The theoretical modeling of this compound interactions relies on a combination of quantum mechanical (QM) calculations and molecular mechanics (MM) simulations.

Quantum Mechanical Calculations for Interaction Energy and Parameterization

Objective: To accurately calculate the interaction energies between this compound and its binding partners (e.g., other nucleobases, amino acid residues) and to derive force field parameters for molecular dynamics simulations.

Methodology: Density Functional Theory (DFT)

-

System Preparation:

-

Construct the 3D structures of this compound and the interacting molecule (e.g., thymine, an amino acid side chain analog).

-

Optimize the geometry of each individual molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Create the complex by positioning the molecules in a biologically relevant orientation.

-

-

Interaction Energy Calculation:

-

Perform a geometry optimization of the complex.

-

Calculate the single-point energy of the optimized complex and the individual optimized monomers.

-

The interaction energy (ΔE) is calculated as: ΔE = E_complex - (E_this compound + E_partner)

-

Apply basis set superposition error (BSSE) correction for more accurate results.

-

-

Force Field Parameter Derivation (for AMBER or CHARMM):

-

Partial Charge Calculation: Use the Restrained Electrostatic Potential (RESP) fitting procedure on the electrostatic potential calculated from the QM wave function.

-

Bonded Parameters (Bonds, Angles, Dihedrals): Perform scans of the potential energy surface along the bonds, angles, and dihedrals involving the modified purine ring. Fit the resulting energy profiles to the functional forms used in the target force field.

-

van der Waals Parameters: These are often transferred from similar, existing atom types in the force field and may be refined by fitting to experimental data such as hydration free energies.

-

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Objective: To simulate the dynamic behavior of this compound in a biological environment (e.g., bound to a protein or integrated into a DNA strand) to understand its conformational flexibility, binding stability, and effect on the overall system.

Methodology: GROMACS Simulation Workflow

-

System Preparation:

-

Obtain or build the initial structure of the protein-ligand or DNA-ligand complex.

-

Prepare the protein/DNA topology and coordinate files using the chosen force field (e.g., AMBER, CHARMM).

-

Generate the topology and parameter files for this compound using the parameters derived from QM calculations.

-

-

Solvation and Ionization:

-